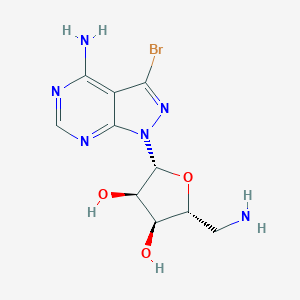
4-Ethyl-5-propyl-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-5-propyl-1H-pyrazol-3-amine, also known as EPZA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of pyrazole derivatives and has a molecular weight of 160.24 g/mol.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-5-propyl-1H-pyrazol-3-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 4-Ethyl-5-propyl-1H-pyrazol-3-amine has been shown to inhibit the activity of aldose reductase, which is involved in the development of diabetic complications. It has also been found to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species and inflammation.
Efectos Bioquímicos Y Fisiológicos
4-Ethyl-5-propyl-1H-pyrazol-3-amine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. It has also been found to reduce oxidative stress and improve insulin sensitivity in diabetic animal models. Additionally, 4-Ethyl-5-propyl-1H-pyrazol-3-amine has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Ethyl-5-propyl-1H-pyrazol-3-amine in lab experiments is its relatively simple synthesis method. 4-Ethyl-5-propyl-1H-pyrazol-3-amine is also stable and can be stored for long periods of time. However, one limitation of using 4-Ethyl-5-propyl-1H-pyrazol-3-amine is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-Ethyl-5-propyl-1H-pyrazol-3-amine. One direction is to investigate its potential as a therapeutic agent for various diseases, such as diabetes and cancer. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to evaluate the safety and toxicity of 4-Ethyl-5-propyl-1H-pyrazol-3-amine in animal models and humans.
Métodos De Síntesis
The synthesis of 4-Ethyl-5-propyl-1H-pyrazol-3-amine involves the reaction of 4-ethyl-5-propyl-1H-pyrazole-3-carboxylic acid with thionyl chloride and then with ammonia. This reaction produces 4-Ethyl-5-propyl-1H-pyrazol-3-amine as a white crystalline solid with a yield of 65-70%.
Aplicaciones Científicas De Investigación
4-Ethyl-5-propyl-1H-pyrazol-3-amine has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. 4-Ethyl-5-propyl-1H-pyrazol-3-amine has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been investigated for its ability to inhibit the activity of certain enzymes, such as aldose reductase and xanthine oxidase.
Propiedades
Número CAS |
151521-84-5 |
|---|---|
Nombre del producto |
4-Ethyl-5-propyl-1H-pyrazol-3-amine |
Fórmula molecular |
C8H15N3 |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
4-ethyl-5-propyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-3-5-7-6(4-2)8(9)11-10-7/h3-5H2,1-2H3,(H3,9,10,11) |
Clave InChI |
WQKPZISDVKZJLA-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NN1)N)CC |
SMILES canónico |
CCCC1=C(C(=NN1)N)CC |
Sinónimos |
1H-Pyrazol-3-amine, 4-ethyl-5-propyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B130599.png)










